REACTION_CXSMILES
|
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH:6]([O:9]C(C)C)(C)[CH3:7].Cl[CH2:14][Cl:15]>>[Cl:15][CH2:14][CH2:7][CH2:6][O:9][Si:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
126.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
300 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
maintaining the temperature between 0° C. and 5° C
|
Type
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FILTRATION
|
Details
|
triethylamine hydrochloride is filtered
|
Type
|
WASH
|
Details
|
washing the pad with diisopropyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated at 38° C. under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the product is purified by distillation (0-5 mmHg, 70° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCO[Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.867 mol | |
AMOUNT: MASS | 144.57 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |